molecular formula C9H8FIO2 B6354907 Ethyl 2-fluoro-3-iodobenzoate CAS No. 1260674-59-6

Ethyl 2-fluoro-3-iodobenzoate

Cat. No. B6354907
M. Wt: 294.06 g/mol
InChI Key: PVZYTBVMFDLMSU-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-3-iodobenzoate is a chemical compound with the molecular formula C9H8FIO2 . It has a molecular weight of 294.06 .


Molecular Structure Analysis

The InChI code for Ethyl 2-fluoro-3-iodobenzoate is 1S/C9H8FIO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 2-fluoro-3-iodobenzoate is a light yellow to yellow liquid . It is stored at refrigerator temperatures and shipped at room temperature .

Scientific Research Applications

Radiopaque Compounds Synthesis

Ethyl 2-fluoro-3-iodobenzoate is a precursor in the preparation of certain fluoro-iodo radiopaque compounds. These compounds, due to their iodine content, are significant in medical imaging for enhancing the visibility of internal structures in radiography. The synthesis of derivatives such as ethyl 3-iodo-4-fluorobenzoate has been explored for their potential anesthetic, hypnotic, and analgesic effects, although they were found to be irritating to the gastric and intestinal tract when used in concentrations necessary to produce a desirable opaque effect (Mittelstaedt & Jenkins, 1950).

Regioflexibility in Substitution of Fluoroarenes

Research has also focused on the basicity gradient-driven migration of iodine, conferring regioflexibility on the substitution of fluoroarenes. This includes the transformation of fluoroarenes through direct deprotonation and subsequent carboxylation to afford acids, demonstrating the versatility of ethyl 2-fluoro-3-iodobenzoate in synthetic chemistry for creating complex molecules (Rausis & Schlosser, 2002).

Synthesis and Analysis of Oxadiazolines

The compound has been used in the synthesis of oxadiazolines, showcasing its role in producing various derivatives through reactions with hydrazine hydrate and subsequent cyclodehydration. These reactions highlight its utility in producing compounds with potential for various applications, including pharmaceuticals and materials science (Jun, 2011).

Magnesiation of Functionalized Iodobenzenes

The magnesiation of functionalized aromatic halides, including ethyl 3- or 4-iodobenzoate, illustrates the use of ethyl 2-fluoro-3-iodobenzoate in creating phenylmagnesium iodides. This process is crucial for the subsequent addition of carbonyl compounds, further underscoring the compound's importance in synthetic chemistry for the formation of complex organic molecules (Sugimoto, Aoki, & Tanji, 2004).

Continuous-Flow Processes for Floxacin Intermediates

In pharmaceutical research, ethyl 2-fluoro-3-iodobenzoate plays a role in the development of efficient continuous-flow processes for the production of floxacin intermediates. This involves rapid and strong activation of carboxylic acids, showcasing the compound's utility in enhancing process efficiency and sustainability in pharmaceutical manufacturing (Guo, Yu, & Su, 2020).

Safety And Hazards

Ethyl 2-fluoro-3-iodobenzoate is labeled with the signal word “Warning” and has hazard statements H315, H319, H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and wearing chemical impermeable gloves .

Future Directions

Research in the field of difluoromethylation, which could potentially involve Ethyl 2-fluoro-3-iodobenzoate, is ongoing . This research has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .

properties

IUPAC Name

ethyl 2-fluoro-3-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZYTBVMFDLMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-fluoro-3-iodobenzoate

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